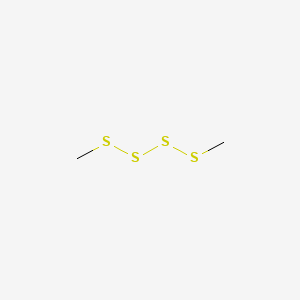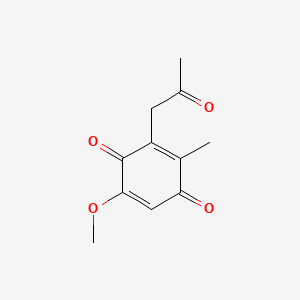
Dimethyl tetrasulfide
Descripción general
Descripción
Dimethyl tetrasulfide is an organosulfur compound with the chemical formula C₂H₆S₄This compound is characterized by its pale yellow color and strong, penetrating odor reminiscent of garlic and onions . This compound is used in various applications, including as a flavoring agent and in the synthesis of other sulfur-containing compounds .
Mecanismo De Acción
Target of Action
Dimethyl tetrasulfide (DMTS) is a sulfur compound with the molecular formula C2H6S4 The primary targets of DMTS are not well-defined in the literature
Mode of Action
Sulfur compounds are known to participate in various biological reactions, including redox reactions . They can act as electron donors or acceptors, influencing the redox state of cells and potentially affecting cellular functions
Biochemical Pathways
DMTS is a volatile sulfur compound that contributes to the aroma of various vegetables and mushrooms . It is involved in the flavor creation process, indicating its participation in biochemical pathways related to aroma production . .
Result of Action
As a sulfur compound, DMTS may influence the redox state of cells and potentially affect cellular functions . .
Análisis Bioquímico
Biochemical Properties
Dimethyl tetrasulfide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, this compound can interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase. This interaction can modulate the enzyme’s activity, thereby affecting the cellular redox state .
Cellular Effects
This compound has been shown to induce apoptosis in certain cancer cell lines, such as human leukemia Jurkat cells and HL-60 cells . This compound influences cell function by generating reactive oxygen species (ROS), which in turn activate caspase-3, a key enzyme in the apoptotic pathway. Additionally, this compound can affect cell signaling pathways and gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the generation of ROS, which can cause oxidative damage to cellular components. This oxidative stress can lead to the activation of various signaling pathways, including those involved in apoptosis. This compound can also bind to specific biomolecules, altering their structure and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of antioxidant defenses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, this compound can become toxic, leading to adverse effects such as liver damage and impaired cellular function. Threshold effects have been observed, where the compound’s toxicity increases significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of other sulfur-containing compounds. These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation can affect its biological activity, with higher concentrations potentially leading to increased toxicity .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl tetrasulfide can be synthesized through several methods. One common method involves the reaction of methanethiol with sulfur dichloride. The reaction proceeds as follows:
2CH3SH+SCl2→CH3SSSSCH3+2HCl
This reaction typically requires the presence of a catalyst, such as copper (II), to proceed efficiently .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through distillation or other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl tetrasulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. For example, oxidation with meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding sulfoxide.
Reduction: Reduction of this compound can lead to the formation of dimethyl disulfide and dimethyl sulfide.
Substitution: This compound can participate in substitution reactions where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl disulfide and dimethyl sulfide.
Substitution: Various sulfur-containing compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl tetrasulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfur atoms into molecules.
Biology: this compound is studied for its role in biological systems, particularly in the metabolism of sulfur-containing compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a cyanide antidote due to its ability to donate sulfur atoms for the detoxification of cyanide.
Industry: It is used in the flavor and fragrance industry to impart a garlic or onion-like aroma to products
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl disulfide (C₂H₆S₂): A related compound with two sulfur atoms. It has a similar odor but is less reactive than dimethyl tetrasulfide.
Dimethyl trisulfide (C₂H₆S₃): Contains three sulfur atoms and is also used in flavor and fragrance applications.
Diallyl disulfide (C₆H₁₀S₂): Found in garlic and has similar biological activities.
Uniqueness
This compound is unique due to its higher sulfur content, which makes it more reactive and versatile in chemical reactions. Its ability to donate multiple sulfur atoms makes it particularly useful in applications requiring sulfur transfer .
Propiedades
IUPAC Name |
(methyltetrasulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S4/c1-3-5-6-4-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNIZCVKXVRCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSSSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063997 | |
| Record name | Tetrasulfide, dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5756-24-1 | |
| Record name | Dimethyl tetrasulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5756-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrasulfide, dimethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005756241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasulfide, dimethyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasulfide, dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl tetrasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethyl tetrasulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041065 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-4,14,15-triol](/img/structure/B1221858.png)



